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Compound of Interest

Compound Name: Tetrahydrohomofolic acid

Cat. No.: B1681283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target enzyme specificity of

Tetrahydrohomofolic acid (THHFA) and its analogs within the context of folate-dependent

enzymes. Due to the limited availability of direct quantitative inhibition data for THHFA, this

document leverages data from its close analog, tetrahydro-8-deazahomofolate, and

established inhibitors of key enzymes in the folate pathway to provide a comprehensive

comparative framework.

Executive Summary
Tetrahydrohomofolic acid and its derivatives are analogs of the essential vitamin folate and

are investigated for their potential to modulate the activity of enzymes involved in one-carbon

metabolism. This pathway is critical for the synthesis of nucleotides (precursors of DNA and

RNA) and certain amino acids, making its constituent enzymes attractive targets for therapeutic

intervention, particularly in cancer chemotherapy. This guide focuses on the specificity of these

compounds for four key enzymes:

Dihydrofolate Reductase (DHFR)

Thymidylate Synthase (TS)

Glycinamide Ribonucleotide (GAR) Transformylase
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Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase

While quantitative data for THHFA is not readily available in published literature, qualitative

assessments of the related compound, tetrahydro-8-deazahomofolate, indicate it is a weak

inhibitor of these enzymes. For a robust comparison, this guide presents quantitative inhibition

data for well-characterized inhibitors, namely Methotrexate (for DHFR), FdUMP (the active

metabolite of 5-Fluorouracil for TS), and other known inhibitors of GAR and AICAR

transformylases.

Data Presentation: Comparative Enzyme Inhibition
The following tables summarize the inhibitory potency (Ki and IC50 values) of standard

inhibitors against the target enzymes. This data serves as a benchmark for evaluating the

potential efficacy and specificity of novel compounds like Tetrahydrohomofolic acid.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

Compound Organism/Source
K_i_ (Inhibition
Constant)

IC_50_ (Half-
maximal Inhibitory
Concentration)

Tetrahydro-8-

deazahomofolate
-

Weak Inhibition

(Qualitative)
Not Reported

Methotrexate Human (recombinant) 3.4 pM Not Reported

Methotrexate - - ~7-10 nM (cell-based)

Table 2: Thymidylate Synthase (TS) Inhibition
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Compound Organism/Source
K_i_ (Inhibition
Constant)

IC_50_ (Half-
maximal Inhibitory
Concentration)

Tetrahydro-8-

deazahomofolate
-

Weak Inhibition

(Qualitative)
Not Reported

FdUMP Human
K_m_ = 2.5 µM (for

dUMP)

0.022-3 nM (cell-

based)

Table 3: Glycinamide Ribonucleotide (GAR) Transformylase Inhibition

Compound Organism/Source
K_i_ (Inhibition
Constant)

IC_50_ (Half-
maximal Inhibitory
Concentration)

Tetrahydro-8-

deazahomofolate
-

Weak Inhibition

(Qualitative)
Not Reported

Lometrexol Human (recombinant) 30 nM
40 nM (CCRF-CEM

cells)

AG-2034 Human (recombinant) 2.1 nM
16 nM (CCRF-CEM

cells)

Table 4: Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase Inhibition

Compound Organism/Source
K_i_ (Inhibition
Constant)

IC_50_ (Half-
maximal Inhibitory
Concentration)

Tetrahydro-8-

deazahomofolate
-

Weak Inhibition

(Qualitative)
Not Reported

Compound 1 (from

literature)
Human (recombinant) 17 µM Not Reported

Compound 2 (from

literature)
Human (recombinant) 685 nM Not Reported
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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